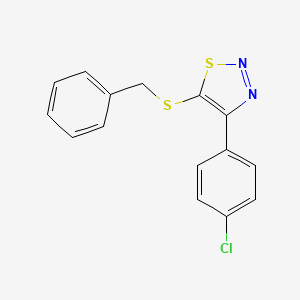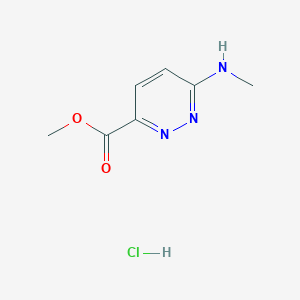
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (5-B-4-CP-1,2,3-TDZ) is a thiadiazole derivative with a benzylsulfanyl substituent on the 5-position and a 4-chlorophenyl substituent on the 4-position. It is a highly versatile compound, with applications in various fields of science, such as organic chemistry, medicinal chemistry, and biochemistry. It is a valuable building block for the synthesis of other compounds and is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The structure of 5-B-4-CP-1,2,3-TDZ is shown in Figure 1 below.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole has been explored for their antimicrobial applications. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Furthermore, a study on sulfur nitrides in organic chemistry highlighted the potential of derivatives for synthesizing new chemical entities for specific applications, though not directly mentioning 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (Mataka et al., 1989).
Antiviral Applications
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives have been synthesized and tested for their antiviral activities. A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral research (Chen et al., 2010).
Corrosion Inhibition
The derivatives of 1,3,4-thiadiazoles, including those structurally related to 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole, have been investigated for their corrosion inhibition properties. Specifically, their efficacy in protecting mild steel in acidic environments has been evaluated through AC impedance studies, suggesting their potential application in materials science (Bentiss et al., 2007).
Electronic and Structural Analysis
Research has also delved into the electronic and structural analysis of 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT) calculations have been used to investigate the electronic properties and structural geometry of these compounds, providing insights into their potential applications in non-linear optics and as materials for specific technological applications (Kerru et al., 2019).
Anticancer Research
In the realm of anticancer research, new derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. These studies are crucial for the development of new therapeutic agents and contribute to the broader field of medicinal chemistry (El-Masry et al., 2022).
Propiedades
IUPAC Name |
5-benzylsulfanyl-4-(4-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLVTAMCWOGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)
![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)
![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)
![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)